B1578361 Cryptdin related sequence peptide

Cryptdin related sequence peptide

Cat. No.: B1578361
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Initial Characterization of Cryptdin-Related Sequence Peptides

The story of cryptdin-related sequence peptides began with the investigation of the antimicrobial properties of the small intestine. Researchers identified that Paneth cells, specialized epithelial cells located in the crypts of Lieberkühn in the mouse small intestine, were responsible for producing and secreting these potent antimicrobial peptides. nih.gov The initial characterization involved the isolation and purification of these peptides from mouse small intestinal tissue. nih.gov

Early studies in the late 1980s and early 1990s led to the identification of "cryptdins," a name derived from their origin in the intestinal crypts and their classification as defensins. wikipedia.orgsemanticscholar.org These initial investigations revealed that cryptdins were small, cationic peptides rich in cysteine residues. nih.gov The first members of this family to be characterized were Cryptdin-1 and Cryptdin-2, which were found to be highly homologous and possessed broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.gov The precursor form of these peptides, a corticostatin/defensin-related peptide, was also identified, shedding light on their biosynthesis. semanticscholar.org

Taxonomy and Nomenclature of Cryptdin-Related Sequence Peptides

The nomenclature of cryptdin-related sequence peptides is primarily based on their order of discovery, with the initial isolates being named sequentially as Cryptdin-1, Cryptdin-2, and so on. wikipedia.org To date, over 20 different cryptdin-encoding transcripts have been identified from the mouse small intestine, leading to a growing family of these peptides. wikipedia.orgnih.gov While numerous messenger RNAs (mRNAs) have been identified, only the first six cryptdins (Crp1 to Crp6) have been extensively isolated and characterized at the peptide level. nih.govresearchgate.net

The various cryptdin (B1167165) isoforms exhibit a high degree of sequence similarity, with most variations occurring at the N- and C-termini. wikipedia.org Based on sequence variability, the 17 cryptdins identified from a single jejunal crypt have been grouped into three main subclasses: Crp1-like, Crp4, and Crp5. nih.gov The Crp1-like peptides constitute the largest group. nih.gov

The naming convention for peptide chains derived from amino acid sequences involves using an "-yl" ending for all amino acid residues except for the C-terminal residue, which retains its original name. youtube.com For example, a tripeptide composed of alanine, valine, and cysteine would be named alanyl-valyl-cysteine. youtube.com

Classification within the Host Defense Peptide Superfamily

Cryptdin-related sequence peptides are a prominent subgroup of the α-defensins, which in turn belong to the larger superfamily of host defense peptides (HDPs). wikipedia.orgresearchgate.net Defensins are characterized by their small size, cationic nature, and a conserved pattern of three intramolecular disulfide bonds formed by six cysteine residues. wikipedia.orgasm.org This disulfide array is crucial for their three-dimensional structure and biological activity. researchgate.net

Mammalian defensins are broadly classified into α-defensins, β-defensins, and θ-defensins based on the spacing of their cysteine residues and the disulfide-bonding pattern. nih.gov Cryptdins are the primary α-defensins found in the mouse intestine. nih.govnih.gov In contrast to mice, human Paneth cells express two α-defensins, known as human defensin (B1577277) 5 (HD-5) and human defensin 6 (HD-6). asm.org The genes encoding mouse cryptdins are located on chromosome 8 and share a characteristic two-exon structure, where the first exon codes for a signal peptide and a pro-region, and the second exon encodes the mature peptide. wikipedia.org

Overview of Research Trajectories in Cryptdin-Related Sequence Peptide Biology

Research on cryptdin-related sequence peptides has followed several key trajectories, significantly advancing our understanding of their role in innate immunity.

Structure-Function Relationship Studies: A major focus has been on elucidating the relationship between the structure of these peptides and their antimicrobial activity. nih.gov These studies often involve the chemical synthesis of cryptdin isoforms and their analogs to identify the key amino acid residues and structural motifs responsible for their bactericidal properties. nih.gov For instance, research has shown that the tertiary and quaternary structures of cryptdins are important for their activity against Staphylococcus aureus, while their action against Escherichia coli appears to be less dependent on these higher-order structures. nih.gov

Focus on Potent Isoforms: Cryptdin-4 (Crp4) has garnered significant attention due to its high in vitro bactericidal activity, the most potent among the initially characterized cryptdins. nih.govasm.org This has led to numerous studies investigating its specific mechanisms of action and its unique expression patterns along the intestinal tract. asm.orgmdpi.com

Investigation of Biosynthesis and Activation: The discovery that cryptdins are synthesized as inactive precursors, or procryptdins, opened up a line of research into their activation mechanisms. nih.gov It was found that the proteolytic processing of these precursors by matrix metalloproteinase 7 (MMP-7) is essential for generating the active, mature peptides. nih.gov

Genomic and Transcriptomic Analyses: Advances in molecular biology have enabled the identification of a large number of cryptdin-encoding genes and transcripts, revealing a surprising diversity of these peptides. nih.govnih.gov This has led to investigations into the evolutionary pressures driving this diversity and the functional significance of having multiple isoforms. nih.gov

Role in Host-Microbe Interactions: Current research is increasingly focused on the role of cryptdins in shaping the composition of the gut microbiota and maintaining intestinal homeostasis. mdpi.com Studies are exploring how these peptides selectively target different bacterial species and how their activity is modulated by the local environment of the gut. mdpi.com

Properties

bioactivity

Antimicrobial

sequence

LQDAALGWGRRCPRCPPCPRCSWCPRCPTCPGCNCNPK

Origin of Product

United States

Vii. Relationship and Comparative Analysis with Alpha Defensins Cryptd

Shared Evolutionary Ancestry and Divergence

CRS peptides and alpha-defensins share a common evolutionary origin, with evidence suggesting they both evolved from ancestral defensin (B1577277) genes. physiology.orgnih.gov It is believed that all vertebrate defensins, including alpha- and beta-defensins, arose from a primordial beta-defensin ancestor. nih.gov The divergence of alpha-defensins is thought to have occurred after the separation of mammals from other vertebrates. physiology.org

Phylogenetic analyses indicate that mammalian alpha-defensins likely evolved from two ancestral genes. physiology.org One of these ancestral genes underwent significant duplication and diversification, leading to the development of enteric-specific alpha-defensins in rodents like mice and rats. physiology.org It appears that CRS genes in mice and a specific rat alpha-defensin, Defa-rs1, evolved independently from the classic alpha-defensins after the divergence of these two rodent species. physiology.org Despite some sequence dissimilarity, the presence of identical nucleotide patches in the second exon of CRS genes and rat enteric alpha-defensins suggests a process of sequence diversification rather than exon shuffling. physiology.org At present, the CRS peptide family appears to be unique to mice. researchgate.net

Comparative Genomic Organization and Expression Patterns

The genes encoding both CRS peptides and alpha-defensins (cryptdins) in mice are clustered on the proximal arm of chromosome 8. wikipedia.orgnih.gov They share a similar two-exon gene structure. The first exon typically encodes a signal peptide and a pro-region, while the second exon encodes the mature peptide. wikipedia.orgnih.gov The expression of both peptide families is primarily localized to Paneth cells within the crypts of Lieberkühn in the small intestine. nih.govresearchgate.net

However, there are notable differences in their expression patterns along the longitudinal axis of the small intestine. For instance, the expression of some cryptdins, like cryptdin (B1167165) 1 and 5, is relatively consistent throughout the small bowel. In contrast, the expression of cryptdin 4 and CRS peptides, such as CRS4C, varies significantly, with levels increasing from the proximal to the distal regions of the small intestine. nih.gov The expression of both alpha-defensins and CRS peptides is also influenced by Paneth cell maturation, which occurs around the weaning period in mice. researchgate.net

Structural Distinctions: Cysteine Count and Disulfide Connectivity

A defining feature of alpha-defensins is the presence of six conserved cysteine residues that form three characteristic disulfide bonds. wikipedia.orgnih.gov This Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5 connectivity is crucial for their three-dimensional structure, which is dominated by a three-stranded beta-sheet. wikipedia.orgnih.govnih.gov

In contrast, while CRS peptides share homology with alpha-defensins, particularly in their N-terminal region, they exhibit significant differences in their C-terminal sequences and cysteine content. researchgate.netresearchgate.net For example, the CRS4C peptide has a different amino acid sequence in its active region compared to alpha-defensin-1. researchgate.net Some defensin-related peptides have been identified with an atypical number of cysteines, such as a mouse beta-defensin-related peptide with only five cysteines. nih.gov This variation in cysteine number and, consequently, disulfide bonding patterns, leads to structural diversity within the broader defensin family.

FeatureAlpha-Defensins (Cryptdins)Cryptdin-Related Sequence (CRS) Peptides
Cysteine Residues Typically 6Variable, can differ from the classic 6
Disulfide Bonds 3 (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5)Potentially different connectivity due to varied cysteine count
Core Structure Three-stranded beta-sheetShares homology, but C-terminal differences may alter the fold

Functional Commonalities and Specificities in Host Defense

Both alpha-defensins and CRS peptides are key components of the innate immune system in the gut, acting as antimicrobial peptides that protect the host from pathogenic microorganisms. researchgate.netfrontiersin.org They are secreted by Paneth cells into the intestinal lumen and are effective against a broad spectrum of bacteria. researchgate.netnih.gov The antimicrobial activity of these peptides is a critical mechanism for maintaining intestinal homeostasis. mdpi.com

While they share the general function of microbial killing, there can be specificities in their activity. The antimicrobial potency of different alpha-defensin isoforms varies, with cryptdin 4 being one of the most active mouse enteric alpha-defensins. nih.gov The mechanism of action is generally believed to involve the disruption of microbial membranes. wikipedia.org The cationic and amphipathic nature of these peptides allows them to insert into and form pores in bacterial membranes. wikipedia.orgyoutube.com

Ix. Future Directions and Emerging Research Avenues

Elucidating the Full Repertoire of Cryptdin-Related Sequence Peptide Isoforms and Variants

The diversity of cryptdin (B1167165) and CRS peptides is not yet fully cataloged. While initial studies identified several cryptdin isoforms, it is now clear that the genetic locus is complex and gives rise to a wider array of peptides than previously understood. nih.govnih.gov The mouse α-defensin gene family is known to be extensive, coding for at least 19 different cryptdin isoforms, and more than 20 distinct cryptdin mRNAs have been identified from mouse small intestine. nih.govnih.gov

Future research will focus on:

Deep Sequencing and Transcriptomics: Employing high-throughput sequencing of Paneth cell mRNA will be crucial to identify all transcribed CRS peptide genes, including those expressed at low levels or under specific conditions. This will help complete the catalog of the more than 20 cryptdin mRNAs already identified. nih.gov

Proteomic Validation: Advanced mass spectrometry techniques are needed to confirm that these transcripts are translated into stable peptides. This is critical as post-transcriptional and post-translational regulation may influence the final peptide repertoire.

Discovery of Chimeric Peptides: A significant recent discovery has been the identification of chimeric α-defensin transcripts and peptides in mouse Paneth cells. nih.gov These chimeras, formed from sequences of multiple different defensin (B1577277) genes, are abundant and appear to be translated into functional antimicrobial peptides. nih.gov Future work must aim to identify the full scope of these chimeric forms and understand the mechanism of their generation.

Population and Interspecies Studies: Investigating CRS peptide gene diversity across different mouse strains and in other species will provide insights into their evolution and adaptation to different microbial environments. For instance, a variant of cryptdin 4 has been identified in wild-derived mouse strains, demonstrating evolutionary diversity. nih.govnih.gov

Table 1: Known and Potential Sources of Cryptdin/CRS Peptide Diversity

Source of DiversityDescriptionFuture Research Goal
Gene Duplication The mouse α-defensin locus contains numerous duplicated genes, leading to multiple distinct isoforms (e.g., Crp1-Crp6). nih.govIdentify all functional gene copies and pseudogenes within the locus.
Allelic Variation Different mouse strains exhibit variations in their cryptdin gene sequences, resulting in peptide variants. nih.govMap the full extent of allelic diversity in laboratory and wild mouse populations.
Chimeric Transcripts mRNA species containing sequences from two or more different Defa genes have been discovered. nih.govCharacterize the complete "chimerome" and the functional consequences of these hybrid peptides.
Differential Splicing Although not extensively documented for cryptdins, alternative splicing could potentially generate additional peptide variants.Investigate the possibility of alternative splicing of CRS peptide gene transcripts.

Comprehensive Analysis of Post-Translational Modifications and their Functional Impact

The biological activity of peptides is often fine-tuned by post-translational modifications (PTMs). While the disulfide bonding of cryptdins is well-established, other modifications are largely unexplored. A crucial area of future research is the systematic identification and functional characterization of CRS peptide PTMs.

A landmark study using glycoproteomic analysis identified Cryptdin-related sequence 1 (CRS1) as an O-glycosylated protein. nii.ac.jp Specifically, it was found to be modified with α1,2-linked fucose. nii.ac.jp This finding opens up a new paradigm of "antimicrobial glycopeptides" within this family and highlights the need to investigate:

The "Glyco-code" of CRS Peptides: Researchers need to determine which other CRS peptides are glycosylated and map the specific sites and types of glycans attached.

Functional Impact of Glycosylation: The presence of α1,2-fucose on CRS1 may facilitate interactions with pathogens, as some bacteria like S. typhimurium have fimbriae that bind to this sugar. nii.ac.jp Future studies must test how glycosylation affects antimicrobial potency, spectrum, and immunomodulatory functions.

Regulation of Modifying Enzymes: Understanding the regulation of glycosyltransferases, such as FUT1 and FUT2, in Paneth cells will be key to understanding how these modifications are controlled during homeostasis and infection. nii.ac.jp

Detailed Mechanistic Dissection of Immunomodulatory Roles

Beyond their direct antimicrobial effects, host defense peptides (HDPs) are increasingly recognized as important modulators of the innate immune system. mdpi.comnih.gov While this has been shown for peptides like the cathelicidin LL-37, the immunomodulatory functions of most CRS peptides are poorly understood. researchgate.net

Future investigations should aim to:

Define Receptor Interactions: Identify the host cell receptors that CRS peptides interact with to elicit immunomodulatory effects. This could involve G-protein coupled receptors, Toll-like receptors, or other pattern recognition receptors. nih.gov

Characterize Downstream Signaling: Elucidate the intracellular signaling pathways activated by CRS peptides in immune and epithelial cells. nih.gov This includes mapping kinase cascades and transcription factor activation.

Analyze Cytokine and Chemokine Responses: Systematically measure the ability of individual CRS isoforms and their modified variants to induce or suppress the production of a wide range of cytokines and chemokines, which are crucial for recruiting and activating immune cells like macrophages and neutrophils. nih.gov

Explore Anti-Endotoxin Activity: A key immunomodulatory function of some HDPs is the ability to neutralize lipopolysaccharide (LPS), preventing septic shock. mdpi.comresearchgate.net The potential for CRS peptides to bind and neutralize LPS and other microbial toxins is a critical area for future study.

Investigating the Role of Cryptdin-Related Sequence Peptides in Health and Disease Models (Non-Human)

The ultimate biological importance of CRS peptides can only be understood by studying their function in vivo. Deficiencies in specific cryptdins in mice have been associated with conditions like Crohn's disease, obesity, and increased susceptibility to certain infections, highlighting their critical role in maintaining homeostasis. nii.ac.jp

Future research using non-human models will be essential to:

Develop Specific Knockout Models: Generate mice with targeted deletions of single or multiple CRS peptide genes to dissect their specific, non-redundant roles in host defense.

Challenge with Specific Pathogens: Use these genetic models in infection studies with enteric pathogens (e.g., Salmonella typhimurium, Citrobacter rodentium) to determine which CRS peptides are critical for defense against specific microbes.

Explore Roles in Inflammatory Bowel Disease (IBD): Investigate how the absence or dysregulation of CRS peptides contributes to the pathogenesis of IBD models.

Analyze Impact on Microbiome Composition: Characterize how the CRS peptide repertoire shapes the composition and function of the gut microbiota in both healthy and diseased states.

Advancements in Structural Biology for Complex Formations

A detailed understanding of CRS peptide function requires high-resolution structural information. While the general α-defensin fold is known, the specific structural features that dictate the unique activities of each isoform are not. The first high-resolution crystal structure of a cryptdin (Crp14) was a major step forward, revealing a noncanonical dimer arrangement. nih.gov

The next frontiers in structural biology for CRS peptides include:

Solving More Isoform Structures: Determining the structures of additional CRS peptides, including their naturally occurring variants and post-translationally modified forms, to build a structure-function library.

Structural Analysis of Complexes: Obtaining high-resolution structures of CRS peptides in complex with their microbial targets, such as lipid bilayers or specific bacterial proteins. This is key to understanding their mechanism of action.

Utilizing Advanced Prediction Tools: Leveraging deep learning tools like AlphaFold, which have been adapted for peptide structure prediction, to generate accurate models of CRS peptides and their complexes, guiding experimental work. youtube.com

Investigating Quaternary Structures: Analyzing how CRS peptides self-associate to form dimers and higher-order oligomers, as these interactions can significantly impact their bactericidal activity. nih.gov

Development of Novel Research Tools and Methodologies

Progress in understanding CRS peptides is intrinsically linked to the development of new tools and methods. Future advancements will likely come from a combination of computational and experimental innovations.

Computational Discovery and Design:

Machine Learning: Employing machine learning and deep learning models to mine genomic and transcriptomic datasets for novel CRS-like sequences and to predict their antimicrobial and immunomodulatory properties from sequence alone. researchgate.netf1000.comuwaterloo.ca

Bioinformatic Pipelines: Utilizing and developing specialized bioinformatics pipelines, such as rAMPage or PepFun, for the rapid annotation, analysis, and property prediction of large sets of peptide sequences. mdpi.commdpi.com

Advanced Experimental Techniques:

CRISPR-Cas9 Gene Editing: Using CRISPR-Cas9 technology to create precise genetic modifications in mice, such as tagging endogenous CRS peptides for tracking or introducing specific mutations to study structure-function relationships in vivo. nih.gov

In Silico Screening and Rational Design: Combining computational modeling with peptide synthesis to rationally design novel peptides with enhanced stability, potency, or specificity, based on the natural CRS peptide scaffolds. mdpi.com

High-Throughput Functional Assays: Developing more sophisticated and high-throughput assays to screen the expanding library of natural and synthetic CRS peptides for their antimicrobial, immunomodulatory, and synergistic activities.

Q & A

Q. How can researchers ensure reproducibility in CRS peptide studies across labs?

  • Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for peptidomics data .
  • Share raw MS files via repositories like PRIDE or PeptideAtlas.
  • Disclose peptide synthesis QC metrics (e.g., lot-specific HPLC traces) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.